molecular formula C14H17N3O4S3 B2974151 5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034453-41-1

5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2974151
CAS No.: 2034453-41-1
M. Wt: 387.49
InChI Key: XADRVRSXJKAHOT-UHFFFAOYSA-N
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Description

5-Methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that belongs to a class of molecules known for their diverse biological activities. The structure features a thiophene ring substituted with sulfonamide and a benzo[c][1,2,5]thiadiazole derivative, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves a multi-step reaction starting from commercially available precursors. The key steps typically include:

  • Formation of the benzo[c][1,2,5]thiadiazole core: : This is achieved via the reaction of an o-phenylenediamine derivative with a sulfonating agent under controlled conditions.

  • Introduction of the thiophene-2-sulfonamide moiety: : This is usually done via sulfonamide formation, where an appropriate thiophene derivative is reacted with a sulfonamide precursor.

  • Final coupling: : The benzo[c][1,2,5]thiadiazole and thiophene-2-sulfonamide intermediates are coupled using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production typically scales up these laboratory procedures, emphasizing reaction efficiency, yield optimization, and purification techniques. High-throughput synthesis methods and automated processes may be employed to meet the demand.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, such as:

  • Reduction: : This process reduces the compound, often targeting the sulfonamide or thiadiazole rings.

  • Substitution: : Functional groups on the compound, particularly at the methyl or sulfonamide positions, can be substituted with other groups.

Common Reagents and Conditions

  • Oxidation reagents: : m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2)

  • Reduction reagents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

  • Substitution reagents: : Various alkyl halides, Grignard reagents

Major Products

  • Oxidation: Sulfoxides or sulfones

  • Reduction: Simplified thiophene or benzo-thiadiazole derivatives

  • Substitution: Various alkylated or arylated derivatives

Scientific Research Applications

The compound has several scientific research applications:

  • Chemistry: : It is used in studies of electron transport and charge transfer due to its unique electronic properties.

  • Biology: : Researchers explore its potential as a pharmacophore for developing new drugs targeting specific enzymes or receptors.

  • Industry: : Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets:

  • Enzyme inhibition: : It can bind to and inhibit the activity of certain enzymes, disrupting biological pathways.

  • Receptor modulation: : The compound may act as an agonist or antagonist to various receptors, influencing cellular signaling pathways.

  • Pathways involved: : These interactions can affect pathways involved in cell proliferation, apoptosis, and immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-N-(2-(benzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide

  • 3-methyl-5-(benzo[c][1,2,5]thiadiazol-1-yl)-2-thiophenesulfonamide

Comparison

  • Uniqueness: : The presence of the additional 3-methyl and 2,2-dioxide groups in the structure provides distinct electronic and steric properties, making the compound unique among its peers.

  • Biological activity: : Compared to its analogs, this compound may show enhanced or different biological activities due to its unique substituent pattern.

This compound's intriguing structure and versatile reactivity make it a valuable subject for scientific inquiry and industrial application.

Properties

IUPAC Name

5-methyl-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S3/c1-11-7-8-14(22-11)23(18,19)15-9-10-17-13-6-4-3-5-12(13)16(2)24(17,20)21/h3-8,15H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADRVRSXJKAHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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